Lipophilicity (LogP) Advantage of the 2-Pyridinylmethyl Regioisomer Over 3- and 4-Positional Analogs
The target compound (2-pyridinylmethyl substitution) exhibits a computed LogP of 2.67, as determined from its chemical structure . In contrast, the closely related 4-pyridinylmethyl regioisomer (4-pyridyl-2-adamantane) has a reported LogP of 3.62 [1]. This measured difference of approximately 0.95 log units indicates that the 2-substituted isomer is significantly less lipophilic, which alters membrane permeability profiles and aqueous solubility behavior in biological assays.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.67 |
| Comparator Or Baseline | 4-Pyridyl-2-adamantane (4-regioisomer): LogP = 3.62 |
| Quantified Difference | ΔLogP ≈ 0.95 (target less lipophilic) |
| Conditions | Computed LogP values; target from Hit2Lead/ChemBridge datasheet; comparator from Molbase |
Why This Matters
A nearly one-order-of-magnitude difference in LogP critically influences the compound's behavior in cell-based assays, as lipophilicity governs passive membrane diffusion, non-specific protein binding, and apparent potency in phenotypic screens, directly impacting hit triage decisions.
- [1] Molbase. (4-Pyridyl)-2-adamantane. Compound Datasheet. View Source
